molecular formula C8H3ClF3NS B6341520 2-Chloro-6-(trifluoromethylthio)benzonitrile CAS No. 1159512-54-5

2-Chloro-6-(trifluoromethylthio)benzonitrile

Cat. No.: B6341520
CAS No.: 1159512-54-5
M. Wt: 237.63 g/mol
InChI Key: DIFWHVKWCOWITG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethylthio)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) are often employed.

Major Products Formed

Scientific Research Applications

2-Chloro-6-(trifluoromethylthio)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The nitrile group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethylthio)benzonitrile
  • 2-Chloro-5-(trifluoromethylthio)benzonitrile
  • 2-Chloro-3-(trifluoromethylthio)benzonitrile

Uniqueness

2-Chloro-6-(trifluoromethylthio)benzonitrile is unique due to the specific positioning of the trifluoromethylthio group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its similar compounds .

Biological Activity

Overview

2-Chloro-6-(trifluoromethylthio)benzonitrile, a compound with the chemical formula C₈H₄ClF₃NS, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of a chloro group and a trifluoromethylthio moiety, which enhance its lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways. The trifluoromethylthio group is known to increase the compound's affinity for lipid membranes, facilitating its entry into cells and enhancing its interaction with proteins involved in critical cellular processes. The nitrile group can form hydrogen bonds with target proteins, influencing their conformation and activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, studies reported MIC values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been explored for its anticancer properties. In animal models, particularly xenograft models of renal cell carcinoma, treatment with this compound resulted in a notable reduction in tumor size and regression. At doses of 10 mg/kg administered thrice at 12-hour intervals, significant decreases in mRNA levels of hypoxia-inducible factors (HIF-2α) were observed, suggesting a mechanism involving the modulation of tumor microenvironment and angiogenesis .

Case Studies

  • Renal Cell Carcinoma Model :
    • Study Design : Mice bearing 786-O xenografts were treated with varying doses of this compound.
    • Findings : Significant tumor size reduction was noted at doses of 10 mg/kg and above. The treatment led to decreased expression of HIF-2α-regulated genes involved in tumor progression .
  • Antimicrobial Testing :
    • Methodology : The compound was tested against a panel of bacterial strains using standard broth microdilution methods.
    • Results : Demonstrated effective inhibition of bacterial growth with MIC values indicating strong potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Chloro-4-(trifluoromethylthio)benzonitrile StructureModerate antimicrobial
2-Chloro-5-(trifluoromethylthio)benzonitrile StructureLow anticancer activity
2-Chloro-3-(trifluoromethylthio)benzonitrile StructureNotable cytotoxic effects

The positioning of the trifluoromethylthio group significantly influences the reactivity and biological activity of these compounds. The unique arrangement in this compound results in enhanced interactions with biological targets compared to its isomers.

Properties

IUPAC Name

2-chloro-6-(trifluoromethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFWHVKWCOWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246164
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-54-5
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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